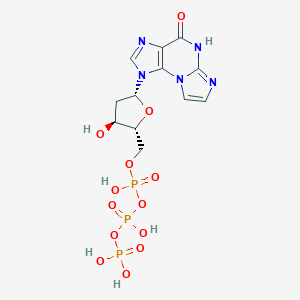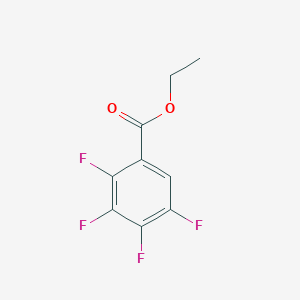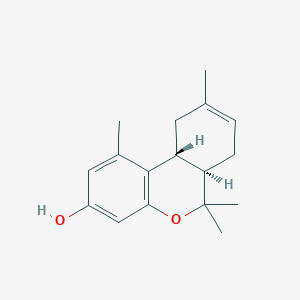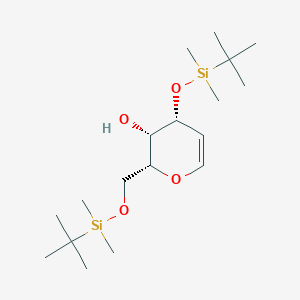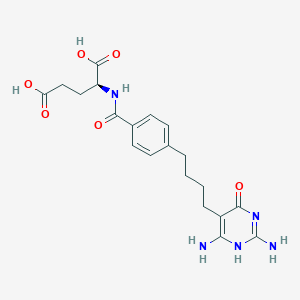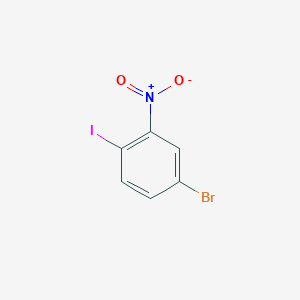
Tetranor-9-methylene-PGE2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetranor-9-methylene-PGE2, also known as TM-PGE2, is a prostaglandin E2 metabolite that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mecanismo De Acción
Tetranor-9-methylene-PGE2 exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as EP receptors, are part of the prostaglandin receptor family and are involved in a variety of physiological processes. Tetranor-9-methylene-PGE2 has been shown to bind specifically to EP2 and EP4 receptors, leading to the activation of intracellular signaling pathways that regulate cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects
Tetranor-9-methylene-PGE2 has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell death (apoptosis), and reduce inflammation. Tetranor-9-methylene-PGE2 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tetranor-9-methylene-PGE2 in lab experiments is its stability and purity. Tetranor-9-methylene-PGE2 can be synthesized in large quantities and is stable under a variety of conditions. However, one of the limitations of using Tetranor-9-methylene-PGE2 is its potential toxicity. High doses of Tetranor-9-methylene-PGE2 can be toxic to cells and can cause cell death. Therefore, careful dosing and monitoring are required when using Tetranor-9-methylene-PGE2 in lab experiments.
Direcciones Futuras
There are several future directions for Tetranor-9-methylene-PGE2 research. One potential direction is the development of Tetranor-9-methylene-PGE2 analogs that have improved stability and efficacy. Another potential direction is the use of Tetranor-9-methylene-PGE2 in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of Tetranor-9-methylene-PGE2 and its potential therapeutic applications in a variety of diseases.
Conclusion
Tetranor-9-methylene-PGE2 is a prostaglandin E2 metabolite that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Tetranor-9-methylene-PGE2 has promising applications in the treatment of cancer and inflammatory diseases, and there are several future directions for further research.
Métodos De Síntesis
Tetranor-9-methylene-PGE2 is synthesized through the enzymatic conversion of prostaglandin E2 (PGE2) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This conversion results in the formation of a double bond between carbon atoms 9 and 11, leading to the formation of Tetranor-9-methylene-PGE2. This synthesis method has been widely used in scientific research to obtain pure and stable Tetranor-9-methylene-PGE2 for further experimentation.
Aplicaciones Científicas De Investigación
Tetranor-9-methylene-PGE2 has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use in the treatment of cancer. Studies have shown that Tetranor-9-methylene-PGE2 can inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent. Tetranor-9-methylene-PGE2 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
123283-87-4 |
|---|---|
Nombre del producto |
Tetranor-9-methylene-PGE2 |
Fórmula molecular |
C19H30O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1 |
Clave InChI |
LXSHKOQHYYFIJM-UKTPMIRMSA-N |
SMILES isomérico |
CC(C)C(/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
SMILES canónico |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Sinónimos |
9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2 tetranor-9-methylene-PGE2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



